molecular formula C9H11N5 B15278441 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Katalognummer: B15278441
Molekulargewicht: 189.22 g/mol
InChI-Schlüssel: RZJYCGRDIJWQNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with pyrazole intermediates. One common method involves the condensation of 2-aminopyrimidine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: N-oxides of the pyrimidine or pyrazole rings.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Functionalized derivatives with various substituents on the pyrimidine or pyrazole rings.

Wissenschaftliche Forschungsanwendungen

1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-(Pyrrolidin-1-yl)pyrimidine: Known for its pharmacological activity and enzyme inhibition properties.

    N-(Pyridin-2-yl)amides: Used in medicinal chemistry for their therapeutic potential.

    3-Bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials and used in various medicinal applications.

Uniqueness: 1-(1-(Pyrimidin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its dual heterocyclic structure, which provides a versatile platform for chemical modifications and the development of novel compounds with diverse biological activities.

Eigenschaften

Molekularformel

C9H11N5

Molekulargewicht

189.22 g/mol

IUPAC-Name

1-(1-pyrimidin-2-ylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C9H11N5/c1-7(10)8-5-13-14(6-8)9-11-3-2-4-12-9/h2-7H,10H2,1H3

InChI-Schlüssel

RZJYCGRDIJWQNY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CN(N=C1)C2=NC=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.